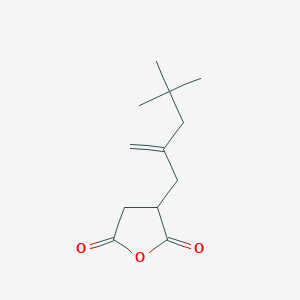

3-(2-Neopentylallyl)tetrahydrofuran-2,5-dione

Description

The exact mass of the compound 3-(2-Neopentylallyl)tetrahydrofuran-2,5-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Neopentylallyl)tetrahydrofuran-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Neopentylallyl)tetrahydrofuran-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4,4-dimethyl-2-methylidenepentyl)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-8(7-12(2,3)4)5-9-6-10(13)15-11(9)14/h9H,1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYJXUKJLBCHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=C)CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379503 | |

| Record name | 3-(4,4-Dimethyl-2-methylidenepentyl)oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72242-65-0 | |

| Record name | 3-(4,4-Dimethyl-2-methylidenepentyl)oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,4-Dimethyl-2-methylenepentyl)succinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Neopentylallyl)succinic Anhydride: Structure, Synthesis, and Potential Applications in Drug Development

This guide provides a comprehensive technical overview of 3-(2-neopentylallyl)succinic anhydride, a molecule with a unique structural combination of a reactive succinic anhydride core and a bulky, lipophilic neopentylallyl substituent. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its chemical characteristics, a detailed synthesis protocol, and a prospective analysis of its potential therapeutic applications.

Introduction: The Chemical Identity of 3-(2-Neopentylallyl)succinic Anhydride

3-(2-Neopentylallyl)succinic anhydride is a derivative of succinic anhydride, a five-membered cyclic dicarboxylic anhydride. Its structure is distinguished by the presence of a 2-neopentylallyl group attached to the succinic anhydride ring. The neopentyl group, characterized by a quaternary carbon bonded to three methyl groups, imparts significant steric bulk and lipophilicity to the molecule.

The IUPAC name for the corresponding diacid is 2-(4,4-dimethyl-2-methylidenepentyl)butanedioic acid. The anhydride form, which is the focus of this guide, possesses a reactive anhydride functional group, making it a versatile intermediate for further chemical modifications.

Key Structural Features:

-

Succinic Anhydride Core: A reactive electrophilic center susceptible to nucleophilic attack, enabling conjugation to various biomolecules.

-

Neopentyl Group: A bulky, sterically hindering aliphatic moiety that significantly increases the molecule's lipophilicity.

-

Allylic Double Bond: Provides a site for further chemical transformations, such as addition reactions.

The combination of these features suggests potential applications where both reactivity and lipophilicity are desired, particularly in the realm of drug delivery and the development of novel therapeutic agents.

Physicochemical Properties and Data

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₂H₁₈O₃ |

| Molecular Weight | 210.27 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature, characteristic of many alkenyl succinic anhydrides. |

| Solubility | Expected to be soluble in a wide range of organic solvents such as ethers, esters, ketones, and halogenated hydrocarbons. Its solubility in water is predicted to be very low due to the large hydrophobic neopentylallyl group. The anhydride moiety will slowly hydrolyze in the presence of water to form the corresponding dicarboxylic acid.[1] |

| Reactivity | The anhydride ring is highly susceptible to nucleophilic attack by alcohols, amines, and thiols, leading to ring-opening and the formation of ester, amide, or thioester linkages, respectively. This reactivity is central to its utility as a chemical intermediate.[1] |

| Lipophilicity (LogP) | The calculated LogP is expected to be significantly high, indicating a strong preference for nonpolar environments. This is a direct consequence of the C12 aliphatic chain. Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[2][3] |

Synthesis of 3-(2-Neopentylallyl)succinic Anhydride: The Alder-Ene Reaction

The most direct and industrially relevant method for the synthesis of 3-(2-neopentylallyl)succinic anhydride is the Alder-Ene reaction between maleic anhydride and 4,4-dimethyl-1-pentene.[4][5] This reaction involves the addition of the alkene (the "ene") to the electron-deficient double bond of maleic anhydride (the "enophile") with a concomitant shift of the double bond and transfer of an allylic proton.

Caption: Synthetic workflow for 3-(2-Neopentylallyl)succinic anhydride.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of alkenyl succinic anhydrides.[6] Researchers should perform a thorough risk assessment before conducting this experiment.

Materials and Equipment:

-

Maleic anhydride (99%)

-

4,4-Dimethyl-1-pentene (98%)

-

Hydroquinone (or other suitable polymerization inhibitor)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet

-

Heating mantle with a temperature controller

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, charge maleic anhydride (1.0 molar equivalent) and a catalytic amount of a polymerization inhibitor such as hydroquinone (e.g., 0.1-0.5 mol%).

-

Addition of Alkene: Add 4,4-dimethyl-1-pentene (1.1 to 1.5 molar equivalents). An excess of the alkene is typically used to maximize the conversion of maleic anhydride and minimize side reactions.

-

Reaction: Heat the reaction mixture with vigorous stirring to a temperature of 200-220°C. The reaction is typically monitored by FT-IR spectroscopy (disappearance of the C=C stretch of maleic anhydride) or by titration of the unreacted anhydride. Maintain the reaction at this temperature for 4-8 hours, or until the reaction is deemed complete.

-

Work-up and Purification:

-

Cool the reaction mixture to below 100°C.

-

Remove the excess unreacted 4,4-dimethyl-1-pentene and any volatile byproducts by vacuum distillation.

-

The crude 3-(2-neopentylallyl)succinic anhydride is then purified by fractional vacuum distillation to yield the final product.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent oxidation of the reactants and products at the high reaction temperatures.

-

Polymerization Inhibitor: Maleic anhydride and the resulting alkenyl succinic anhydride can undergo polymerization at elevated temperatures. The addition of an inhibitor like hydroquinone scavenges free radicals, suppressing these unwanted side reactions and improving the yield and purity of the desired product.[4]

-

High Temperature: The Alder-Ene reaction has a significant activation energy barrier, necessitating high temperatures to achieve a reasonable reaction rate.[4]

-

Vacuum Distillation: This purification technique is ideal for separating the high-boiling product from lower-boiling starting materials and byproducts without causing thermal decomposition.

Potential Applications in Drug Development: A Prospective Analysis

The unique bifunctional nature of 3-(2-neopentylallyl)succinic anhydride—a reactive anhydride for conjugation and a lipophilic tail for membrane interaction—opens up several intriguing possibilities in the field of drug development. While direct biological activity data for this specific molecule is scarce, we can extrapolate its potential based on the known properties of its constituent moieties.

Prodrug and Drug Delivery Systems

The succinic anhydride moiety can be readily reacted with hydroxyl or amino groups present in many drug molecules to form ester or amide linkages, respectively. This offers a straightforward strategy for creating prodrugs with modified pharmacokinetic profiles.

Caption: Prodrug formation using 3-(2-Neopentylallyl)succinic anhydride.

The bulky and highly lipophilic neopentylallyl group would significantly increase the overall lipophilicity of the resulting prodrug. This could be advantageous for:

-

Enhanced Membrane Permeability: Increasing the ability of a polar drug to cross biological membranes, such as the blood-brain barrier or the intestinal epithelium, thereby improving its oral bioavailability.[2]

-

Sustained Release: The lipophilic tail could lead to partitioning into fatty tissues, potentially resulting in a slower release of the active drug and a prolonged duration of action.

-

Targeted Delivery: In some cases, increased lipophilicity can enhance accumulation in lipid-rich environments, such as certain tumors.

Development of Novel Bioactive Scaffolds

The succinic anhydride ring can be opened to form a dicarboxylic acid, which can then be further derivatized to create a library of compounds for biological screening. For instance, reaction with diamines can lead to the formation of succinimide derivatives. Polyisobutenyl succinimides are well-known as dispersants in lubricating oils, a function that relies on their amphiphilic nature.[7] A similar principle could be applied in a biological context.

The neopentyl group itself is found in some bioactive molecules and is often incorporated to enhance potency or metabolic stability by providing steric hindrance against enzymatic degradation.

Potential as Enzyme Inhibitors

The electrophilic nature of the anhydride ring makes it a potential covalent modifier of enzyme active sites, particularly those containing nucleophilic residues like serine, threonine, or lysine. The lipophilic neopentylallyl tail could serve as a hydrophobic anchor, directing the molecule to the active site of enzymes that bind to lipidic substrates. This suggests a potential, though speculative, role as an inhibitor for enzymes such as lipases, proteases, or certain kinases.

Conclusion and Future Directions

3-(2-Neopentylallyl)succinic anhydride is a readily accessible chemical entity with a compelling combination of reactivity and lipophilicity. While its primary industrial applications to date have been in non-pharmaceutical areas, its structural features warrant exploration within the context of drug discovery and development.

Future research should focus on:

-

Synthesis and Characterization: The detailed synthesis and thorough characterization of high-purity 3-(2-neopentylallyl)succinic anhydride.

-

Prodrug Synthesis and Evaluation: The conjugation of this molecule to known drugs with unfavorable pharmacokinetic profiles to assess its potential for improving drug delivery.

-

Library Synthesis and Biological Screening: The creation of a library of derivatives and their screening against a panel of biological targets to identify any intrinsic bioactivity.

This in-depth guide provides a solid foundation for researchers and scientists to understand and begin exploring the potential of 3-(2-neopentylallyl)succinic anhydride in the exciting and challenging field of drug development.

References

-

Alkenylsuccinic anhydrides. In: Wikipedia. Accessed February 12, 2026. [Link]

- Clariant Corp. Alkenyl succinic anhydride compositons and the use thereof. US Patent 6348132B1. Published February 19, 2002.

- Zhang H, et al. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Polymers (Basel). 2021;13(16):2649.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Avinash R. P, et al. A review on the mechanisms involved in the reaction of maleic anhydride with lipids. Green Chemistry. 2023;25(1):87-108.

- Taylor & Francis. Alkenylsuccinic anhydrides – Knowledge and References. Accessed February 12, 2026.

- Kloetzel MC. The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions. 1948;4:1-59.

- Walser A, et al.

- Testa B. Biological Activity of Natural and Synthetic Compounds. Molecules. 2022;27(11):3628.

- Lee S, et al. Synthesis and Characteristics of Succinic Anhydride and Disodium Succinate-Terminated Low Molecular Weight Polyethylenes. Macromolecular Research. 2009;17(10):765-771.

- MDPI. Special Issue “Development and Synthesis of Biologically Active Compounds”. Accessed February 12, 2026.

- Pereira M, et al. Synthesis and characterization of ASA samples. Presented at: 6th International Paper and Coating Chemistry Symposium; 2006; Hamilton, Canada.

- Popescu I, et al. BIOMEDICAL APPLICATIONS OF MALEIC ANHYDRIDE COPOLYMERS. Revue Roumaine de Chimie. 2011;56(7-8):797-808.

- Nifant'ev I, et al. DFT Modeling of the Alternating Radical Copolymerization and Alder-Ene Reaction between Maleic Anhydride and Olefins. Polymers (Basel). 2020;12(4):744.

- Jacobo-Velázquez DA, et al. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. 2021;26(21):6355.

- Al-Majid AM, et al. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules. 2022;27(10):3086.

- Porjazoska K, et al. Synthesis, Characterization, and Antimicrobial Properties of Peptides Mimicking Copolymers of Maleic Anhydride and 4-Methyl-1-pentene. Polymers (Basel). 2021;13(16):2775.

- Genta-Jouve G, et al. Integration of Wnt-inhibitory activity and structural novelty scoring results to uncover novel bioactive natural products: new Bicyclo[3.3.

- Kloetzel MC. The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions. 2004.

- Wiela-Hojeńska A, et al. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules. 2023;28(8):3361.

- PrepChem. Synthesis of Preparation succinic anhydride. Accessed February 12, 2026.

- Wiela-Hojeńska A, et al. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules. 2022;27(21):7298.

- Sciencemadness Discussion Board. Diels-Alder Reaction THEN Intramolecular Reaction. Published November 22, 2011.

- PrepChem. Synthesis of allyl-succinic acid anhydride. Accessed February 12, 2026.

- Girelli C, et al. Polyisobutenyl Succinic Anhydrides and their derivatives: Synthesis, characterization and application in automotive and innovative fields. Presented at: 1st International Conference on Rheology and Modeling of Materials; 2013; Miskolc-Lillafüred, Hungary.

Sources

- 1. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

- 5. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(4,4-dimethyl-2-methylenepentyl)oxolane-2,5-dione: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4,4-dimethyl-2-methylenepentyl)oxolane-2,5-dione, a unique heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and established chemical principles to propose its chemical properties, a plausible synthetic route, and potential biological activities. This document aims to serve as a foundational resource to stimulate further research and exploration of this compound's therapeutic potential.

Introduction and Core Compound Identification

3-(4,4-dimethyl-2-methylenepentyl)oxolane-2,5-dione is a derivative of succinic anhydride, featuring a distinct neopentyl-containing allylic substituent at the 3-position of the oxolane-2,5-dione ring. The presence of both a reactive anhydride moiety and a sterically hindered lipophilic side chain suggests a unique combination of chemical reactivity and physicochemical properties that could be of significant interest in the design of novel therapeutic agents.

Synonyms and Identifiers:

| Identifier Type | Value | Source |

| Preferred IUPAC Name | 3-(4,4-dimethyl-2-methylenepentyl)oxolane-2,5-dione | [1] |

| Synonym | 3-(2-NEOPENTYLALLYL)TETRAHYDROFURAN-2,5-DIONE | [1] |

| CAS Number | 72242-65-0 | [1] |

| Molecular Formula | C12H18O3 | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| SMILES | CC(C)(C)CC(=C)CC1CC(=O)OC1=O | [1] |

The core structure consists of an oxolane-2,5-dione ring, which is a saturated five-membered heterocyclic anhydride derived from succinic acid.[2] This functional group is known to be reactive towards nucleophiles, readily undergoing ring-opening reactions with water, alcohols, and amines to form the corresponding dicarboxylic acid or its mono-ester/amide derivatives.[2]

The substituent at the 3-position, a 4,4-dimethyl-2-methylenepentyl group, contains a neopentyl moiety. The neopentyl group, characterized by a quaternary carbon atom, imparts significant steric hindrance.[3][4] This steric bulk can influence the molecule's reactivity and confer increased metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[3][5]

Proposed Synthesis Pathway

The proposed synthesis would involve the reaction of maleic anhydride with 2,4,4-trimethyl-1-pentene.

Caption: Proposed synthesis via an ene reaction.

Experimental Protocol (Hypothetical):

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine equimolar amounts of maleic anhydride and 2,4,4-trimethyl-1-pentene in a high-boiling, inert solvent such as xylene or in the absence of a solvent.

-

Reaction Execution: Heat the reaction mixture to a temperature range of 180-220°C under a nitrogen atmosphere. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete (typically several hours), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield the desired 3-(4,4-dimethyl-2-methylenepentyl)oxolane-2,5-dione.

Causality of Experimental Choices:

-

High Temperature: The ene reaction is a concerted pericyclic reaction that typically requires thermal activation to overcome the activation energy barrier.

-

Inert Atmosphere: The use of a nitrogen atmosphere prevents oxidation of the reactants and products at high temperatures.

-

Solvent Choice: A high-boiling, inert solvent ensures that the reaction can be maintained at the required temperature without the solvent boiling off. Running the reaction neat (without solvent) can also be an option to increase reaction rates.

Potential Applications in Drug Development

The unique structural features of 3-(4,4-dimethyl-2-methylenepentyl)oxolane-2,5-dione suggest several potential applications in drug discovery and development.

Covalent Inhibitors

The oxolane-2,5-dione moiety is a reactive electrophile that can form covalent bonds with nucleophilic residues (e.g., cysteine, serine, lysine) on target proteins. This property makes it a potential scaffold for the design of covalent inhibitors. Covalent inhibitors can offer advantages such as increased potency and prolonged duration of action.

Prodrug Design

The anhydride can be used as a linker to attach the molecule to a known drug, creating a prodrug. The lipophilic neopentyl-containing side chain could enhance the drug's ability to cross cell membranes. Once inside the target cell, the anhydride bond could be hydrolyzed, releasing the active drug.

Modulation of Physicochemical Properties

The bulky and lipophilic 4,4-dimethyl-2-methylenepentyl side chain can be expected to significantly influence the molecule's solubility, lipophilicity (LogP), and metabolic stability. The neopentyl group, in particular, is known to enhance resistance to metabolic degradation, which could lead to an improved pharmacokinetic profile.[3]

Postulated Biological Activity

While no specific biological activity has been reported for 3-(4,4-dimethyl-2-methylenepentyl)oxolane-2,5-dione, the succinic anhydride and succinimide cores are present in a variety of biologically active compounds.[8] Derivatives of succinimide have been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects.[8][9]

The potential biological activities of this compound could be explored in the following areas:

-

Anticancer Activity: The ability to act as a covalent modifier could be exploited to target enzymes involved in cancer cell proliferation.

-

Anti-inflammatory Activity: The succinimide core is a known pharmacophore in some anti-inflammatory agents.

-

Enzyme Inhibition: The compound could be screened against various enzyme classes, particularly those with a nucleophilic residue in their active site.

Caption: Workflow for exploring biological activity.

Conclusion and Future Directions

3-(4,4-dimethyl-2-methylenepentyl)oxolane-2,5-dione represents an intriguing, yet underexplored, chemical entity. Its combination of a reactive anhydride and a sterically hindered lipophilic side chain presents opportunities for the development of novel chemical probes and therapeutic agents. The proposed synthetic route via an ene reaction offers a practical starting point for obtaining this compound for further investigation. Future research should focus on the successful synthesis and characterization of this molecule, followed by a systematic evaluation of its biological activities through in vitro and in vivo screening. Such studies will be crucial in unlocking the full potential of this unique compound in the field of drug discovery.

References

-

Fiveable. Neopentyl Definition - Organic Chemistry Key Term. [Link]

-

Mol-Instincts. 3-(4,4-DIMETHYL-2-METHYLIDENEPENTYL)OXOLANE-2,5-DIONE | CAS 72242-65-0. [Link]

-

Organic Syntheses. succinic anhydride. [Link]

-

PubMed. Research progress in biological activities of succinimide derivatives. [Link]

-

SciSpace. Synthesis and characterization of oleic succinic anhydrides: Structure-property relations. [Link]

-

CORE. Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. [Link]

-

SpringerLink. Revisiting the 1,3-azadiene-succinic anhydride annulation reaction for the stereocontrolled synthesis of allylic 2-oxopyrrolidines bearing up to four contiguous stereocenters. [Link]

-

ResearchGate. Amidation kinetics of succinic anhydride by amine-containing drugs. [Link]

-

ResearchGate. Research progress in biological activities of succinimide derivatives. [Link]

-

Wikipedia. Succinic anhydride. [Link]

-

PrepChem.com. Synthesis of Preparation succinic anhydride. [Link]

-

Medium. What is a neopentyl group? - Chemistry Page. [Link]

- Google Patents. US6939976B2 - Process for making allyl succinic anhydride.

-

The Royal Society of Chemistry. Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. [Link]

- Google Patents. WO2004092152A1 - Process for making allyl succinic anhydride.

Sources

- 1. 3-(4,4-DIMETHYL-2-METHYLIDENEPENTYL)OXOLANE-2,5-DIONE | CAS 72242-65-0 [matrix-fine-chemicals.com]

- 2. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. srjng88.medium.com [srjng88.medium.com]

- 5. Neopentyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. US6939976B2 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]

- 8. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocols for Emulsifying Neopentylallyl Succinic Anhydride (NP-ASA)

The following Application Note and Protocol is designed for researchers in pharmaceutical formulation and industrial chemistry. It addresses the specific physicochemical challenges of emulsifying Neopentylallyl Succinic Anhydride (NP-ASA) , a sterically hindered, reactive hydrophobic anhydride.

Introduction & Scientific Context

Neopentylallyl Succinic Anhydride (NP-ASA) represents a specialized class of Alkenyl Succinic Anhydrides (ASAs). Unlike linear analogs (e.g., Octenyl Succinic Anhydride, OSA), the neopentyl group introduces significant steric bulk adjacent to the reactive anhydride ring.

In drug development and advanced materials, NP-ASA is utilized for:

-

Bioconjugation: Acting as a hydrophobic linker for protein modification.

-

Prodrug Formulation: Creating hydrolytically sensitive ester linkages.

-

Particle Engineering: Surface modification of polysaccharide nanoparticles.

The Core Challenge: The Hydrolysis "Race"

The emulsification of NP-ASA is a race against time. The anhydride ring is moisture-sensitive, hydrolyzing into dicarboxylic acid upon contact with the aqueous phase.

-

Intact Anhydride: Hydrophobic, reactive, useful.

-

Hydrolyzed Acid: Hydrophilic, surfactant-deactivating, useless (desizing).

Expert Insight: The bulky neopentyl group provides a kinetic shield, likely making NP-ASA more resistant to hydrolysis than standard OSA. However, this same bulk increases viscosity and requires higher shear energy to achieve sub-micron droplet sizes.

Materials & Equipment

Reagents

| Component | Grade | Role | Notes |

| NP-ASA | >95% Purity | Active Phase | If solid (MP > 25°C), melt or dissolve in DCM/Ethyl Acetate. |

| Stabilizer (Pharma) | USP/NF | Surfactant | Pluronic F-68 or Polysorbate 80 (Tween 80). |

| Stabilizer (Industrial) | Modified | Colloid | Cationic Starch (DS ≥ 0.03) or Polyacrylamide.[1] |

| Buffer | Acetate | pH Control | pH 4.0–5.0 (Critical for stability). |

Equipment

-

High-Shear Homogenizer: Rotor-stator (e.g., Ultra-Turrax) for pre-emulsion.

-

High-Pressure Homogenizer (HPH): Microfluidizer or Gaulin (500–1000 bar) for final sizing.

-

Cooling System: Chiller set to 4°C (heat accelerates hydrolysis).

Critical Process Parameters (CPP)

The success of NP-ASA emulsification relies on three interacting variables.

A. Temperature Control (< 25°C)

Hydrolysis kinetics follow the Arrhenius equation. Every 10°C increase roughly doubles the hydrolysis rate.

-

Rule: Maintain emulsion temperature below 25°C throughout processing. Use jacketed vessels.

B. pH Management (The Stability Window)

Anhydrides are most stable at low pH.

-

Target pH: 3.5 – 5.0.

-

Avoid: Alkaline conditions (pH > 7.0) trigger rapid ring-opening hydrolysis.

C. Particle Size (D50 < 1.0 µm)

Smaller droplets maximize surface area for reaction (if used for conjugation) or stability (if used for storage).

-

Target: D50 = 0.5 – 1.0 µm.

-

Risk: Particles > 2 µm lead to rapid creaming and coalescence.

Visualizing the Workflow

The following diagram illustrates the critical "Just-in-Time" processing logic required for reactive anhydrides.

Figure 1: Just-in-Time Emulsification Workflow. Note the critical cooling step post-homogenization to prevent thermal hydrolysis.

Detailed Protocols

Protocol A: Pharmaceutical Grade (Surfactant-Stabilized)

Best for: Drug delivery vehicles, nanoparticle synthesis, and bioconjugation.

1. Preparation of Aqueous Phase

-

Dissolve Pluronic F-68 (1.0% w/v) in Citrate-Phosphate buffer (pH 4.5).

-

Chill solution to 4°C.

2. Oil Phase Preparation

-

Ensure NP-ASA is liquid.[2] If solid, melt gently at 30°C or dissolve in minimal ethyl acetate (1:1 ratio).

-

Optional: Add a hydrophobic co-surfactant (e.g., Span 80) to the oil phase (HLB matching).

3. Pre-Emulsification (Coarse Dispersion)

-

Ratio: 5% NP-ASA : 95% Aqueous Buffer.

-

Action: Slowly inject NP-ASA into the aqueous phase while shearing with a rotor-stator (e.g., Ultra-Turrax) at 10,000 rpm .

-

Duration: 60 seconds. Do not over-mix to avoid heating.

4. High-Energy Homogenization

-

Transfer coarse emulsion to a Microfluidizer or High-Pressure Homogenizer.

-

Pressure: 500–800 bar (7,000–11,000 psi).

-

Passes: 2–3 passes.

-

Cooling: Ensure the outlet tube is submerged in an ice bath.

5. QC & Usage

-

Measure particle size (DLS). Target Z-avg < 400 nm.

-

Use within 2 hours.

Protocol B: Industrial/Scale-Up (Starch-Stabilized)

Best for: Paper sizing, textile coating, and bulk surface modification.

1. Starch Cook

-

Disperse cationic starch (2-3% solids) in water.

-

Cook at 95°C for 30 mins to fully gelatinize.

-

Cool to 30°C and adjust pH to 4.5 using Adipic Acid or Acetic Acid.

2. Emulsification

-

Ratio: 1 part NP-ASA : 3 parts Starch Solids (Dry basis).

-

Turbine Shear: Use a dedicated ASA turbine emulsifier (high shear).

-

Energy Input: Target a specific energy input of ~200 kJ/m³.

3. Stabilization

-

The cationic starch creates a protective colloid layer (Steric + Electrostatic stabilization) around the anionic/hydrophobic NP-ASA droplets.

Quality Control & Troubleshooting

Characterization Metrics

| Parameter | Method | Acceptance Criteria |

| Particle Size | Dynamic Light Scattering (DLS) | Mean < 1.0 µm; PDI < 0.3 |

| Zeta Potential | Electrophoretic Mobility | > +20 mV (if Cationic Starch) or < -30 mV (if anionic surfactant) |

| Hydrolysis Rate | FTIR (1780/1860 cm⁻¹ peaks) | < 10% hydrolysis after 1 hour |

Troubleshooting Guide

-

Issue: Rapid Phase Separation (Creaming)

-

Cause: Particle size too large (>2µm) or insufficient surfactant.

-

Fix: Increase homogenization pressure; verify surfactant concentration (Critical Micelle Concentration).

-

-

Issue: pH Drift (Acidification)

-

Cause: Hydrolysis is generating succinic acid.

-

Fix: The emulsion is too old (>4 hours) or was processed too hot. Discard and remake.

-

-

Issue: No Reactivity in Application

-

Cause: NP-ASA completely hydrolyzed before application.

-

Fix: Switch to "In-line" emulsification where the emulsion is injected immediately after creation.

-

Mechanism of Action (Steric vs. Hydrolysis)

Understanding the molecular behavior of NP-ASA is vital for protocol deviation.

Figure 2: Steric Shielding Mechanism. The neopentyl group hinders water access to the anhydride ring, potentially extending shelf-life compared to linear ASAs.

References

-

MDPI. (2020). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing. Retrieved from [Link]

-

TAPPI. (n.d.). Alkenyl Succinic Anhydride (ASA) Emulsification and Application Standards. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Succinic Anhydride: Chemical Properties and Hydrolysis Kinetics. Retrieved from [Link]

Disclaimer: This protocol involves reactive chemicals.[2][3][4][5] Always consult the Safety Data Sheet (SDS) for NP-ASA and conduct a risk assessment before experimentation.

Sources

- 1. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review | MDPI [mdpi.com]

- 2. imisrise.tappi.org [imisrise.tappi.org]

- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 4. Octenyl succinic anhydride | 26680-54-6 [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Synthesis and Evaluation of Corrosion Inhibitors Derived from Neopentylallyl Succinic Anhydride

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the synthesis of novel corrosion inhibitors starting from neopentylallyl succinic anhydride (NASA). We detail two distinct synthetic pathways to produce potent inhibitor candidates: an imidazoline derivative and a half-amide/ester derivative. This guide emphasizes the causality behind experimental choices and furnishes detailed, step-by-step protocols for synthesis, characterization, and performance evaluation using industry-standard electrochemical and gravimetric techniques. The objective is to provide a self-validating framework for developing and assessing the efficacy of new succinic anhydride-based corrosion inhibitors.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion is an electrochemical process that causes significant degradation of metallic materials, leading to substantial economic losses and safety concerns across various industries, including oil and gas, transportation, and infrastructure.[1][2] Organic corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[3] They function by adsorbing onto the metal surface to form a protective film, which acts as a barrier to impede the diffusion of corrosive species.[1]

Alkenyl succinic anhydrides (ASAs) are versatile chemical intermediates, widely used as building blocks for lubricants, fuel additives, and sizing agents.[4][5] Their derivatives, particularly those containing nitrogen and oxygen heteroatoms, are highly effective corrosion inhibitors. The molecular structure, featuring a hydrophobic alkenyl chain and a polar head group, facilitates strong adsorption onto metal surfaces.

This guide focuses on the synthesis of a specific ASA, neopentylallyl succinic anhydride (NASA), and its subsequent conversion into high-performance corrosion inhibitors. We will explore the synthesis of an imidazoline derivative, a class of inhibitors renowned for its exceptional performance in harsh, CO2-containing environments, and a simpler but effective half-amide/ester derivative.[6][7]

Synthesis of Neopentylallyl Succinic Anhydride (NASA)

The foundational step is the synthesis of the ASA intermediate. This is achieved via an "ene" reaction, a pericyclic reaction between an alkene containing an allylic hydrogen (the "ene," in this case, a neopentylallyl precursor) and an enophile (maleic anhydride).[5]

2.1 Principle of Synthesis

The reaction involves heating maleic anhydride with an appropriate olefin, such as 4,4-dimethyl-1-pentene, at elevated temperatures (typically 200-250°C).[5] The use of a high-boiling point solvent like xylene can facilitate better temperature control and reagent mixing, although it may require higher temperatures to achieve reaction rates comparable to solvent-free conditions.[5] The reaction proceeds through a concerted mechanism, forming a new carbon-carbon bond and yielding the desired alkenyl succinic anhydride.

Figure 1: General reaction scheme for the synthesis of Neopentylallyl Succinic Anhydride (NASA).

2.2 Detailed Synthesis Protocol: Neopentylallyl Succinic Anhydride

-

Materials: Maleic Anhydride (99%), 4,4-dimethyl-1-pentene (98%), Xylene (anhydrous), Nitrogen gas.

-

Equipment: 500 mL three-neck round-bottom flask, reflux condenser, mechanical stirrer, heating mantle with temperature controller, nitrogen inlet.

Procedure:

-

Setup: Assemble the glassware and ensure it is oven-dried and purged with nitrogen. This is critical to prevent the hydrolysis of maleic anhydride.

-

Charging Reactants: To the flask, add maleic anhydride (0.5 mol) and xylene (150 mL). Begin stirring and gentle heating to dissolve the anhydride.

-

Addition of Alkene: Once the maleic anhydride is dissolved, slowly add 4,4-dimethyl-1-pentene (0.55 mol, 1.1 equivalents) to the reaction mixture. A slight excess of the alkene ensures complete consumption of the maleic anhydride.

-

Reaction: Heat the mixture to reflux (approx. 220-235°C) under a steady stream of nitrogen.[5] Maintain this temperature for 8-12 hours. The progress can be monitored by techniques like GC or by titrating for unreacted maleic anhydride.

-

Work-up: After cooling to room temperature, remove the xylene and any unreacted alkene under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a viscous oil, can be purified by vacuum distillation to yield the final NASA product.

2.3 Characterization of NASA

Confirming the structure of the synthesized NASA is essential before proceeding.

| Technique | Expected Result |

| FT-IR (cm⁻¹) | Disappearance of maleic anhydride C=O symmetric/asymmetric stretches (~1780, 1850 cm⁻¹). Appearance of new succinic anhydride C=O stretches (~1775, 1860 cm⁻¹). Presence of C-H stretches from the neopentyl and allyl groups (~2800-3000 cm⁻¹).[8] |

| ¹H-NMR (CDCl₃, δ ppm) | Signals corresponding to the protons of the neopentyl group (e.g., a singlet around 0.9-1.1 ppm for the t-butyl protons) and protons on the succinic anhydride ring. The specific shifts will depend on the exact isomer formed. |

| ¹³C-NMR (CDCl₃, δ ppm) | Signals for the carbonyl carbons of the anhydride ring (~170-175 ppm), as well as signals for the aliphatic carbons of the neopentylallyl chain. |

Derivatization of NASA for Corrosion Inhibition

The synthesized NASA is now used as a precursor to create the final inhibitor molecules. The reactivity of the anhydride ring allows for straightforward modification.

3.1 Synthesis of an Imidazoline-Type Inhibitor

Imidazolines are formed by reacting the anhydride with a polyamine, such as diethylenetriamine (DETA), followed by a cyclization/dehydration step.[6][9] The resulting molecule possesses a polar imidazoline head, which strongly adsorbs to the metal surface, and a long hydrophobic tail that repels water.

Figure 2: Two-step synthesis of an imidazoline-type corrosion inhibitor from NASA.

3.1.1 Detailed Synthesis Protocol: Imidazoline Inhibitor

-

Materials: NASA (from step 2.2), Diethylenetriamine (DETA), Xylene.

-

Equipment: Reaction setup as in 2.2, with the addition of a Dean-Stark trap to collect water.

Procedure:

-

Amidation: Dissolve NASA (0.3 mol) in xylene (150 mL) in the reaction flask. Slowly add DETA (0.3 mol) dropwise while stirring. The reaction is exothermic; maintain the temperature below 70°C during addition. After addition, heat the mixture to 130-140°C for 2 hours to ensure complete formation of the amide-amine intermediate.[6]

-

Cyclization: Fit the Dean-Stark trap to the apparatus. Increase the temperature to reflux (approx. 200-220°C) to initiate the dehydration and cyclization to the imidazoline ring.[9]

-

Monitoring: Collect the water produced in the Dean-Stark trap. The reaction is considered complete when water evolution ceases (typically after 4-6 hours).

-

Work-up: Cool the reaction mixture and remove the xylene solvent under reduced pressure to yield the final imidazoline inhibitor as a viscous liquid.

3.2 Synthesis of a Half-Amide/Ester Inhibitor

A simpler, one-step alternative is to react NASA with an amino-alcohol like ethanolamine. This opens the anhydride ring to form a molecule with both amide and ester functionalities (or more accurately, a carboxylic acid and an amide, which can then be neutralized to a salt for water solubility).[10] This type of inhibitor is effective and easier to synthesize.

Figure 3: One-step synthesis of a half-amide/carboxylate inhibitor from NASA.

3.2.1 Detailed Synthesis Protocol: Half-Amide/Ester Inhibitor

-

Materials: NASA (from step 2.2), Ethanolamine, Toluene.

-

Equipment: Reaction setup as in 2.2.

Procedure:

-

Setup: Dissolve NASA (0.4 mol) in toluene (200 mL) in the reaction flask and begin stirring.

-

Addition: Slowly add ethanolamine (0.4 mol) to the solution. An exotherm will be observed. Maintain the temperature below 50°C during the addition.

-

Reaction: After the addition is complete, heat the mixture to 60-70°C and hold for 3 hours to ensure the reaction goes to completion.[10]

-

Work-up: Cool the mixture and remove the toluene by rotary evaporation to yield the final product.

Performance Evaluation of Synthesized Inhibitors

The efficacy of the synthesized inhibitors must be quantified. This is typically done in a simulated corrosive environment (e.g., 1M HCl for acid corrosion or CO2-saturated brine for oilfield conditions) using gravimetric and electrochemical methods.

Figure 4: Workflow for the evaluation of corrosion inhibitor performance.

4.1 Protocol: Weight Loss Measurement (Gravimetric Method)

This method provides a direct measure of metal loss and is based on ASTM G1/G31 standards.[2]

-

Coupon Preparation: Prepare pre-weighed carbon steel coupons by polishing with silicon carbide paper, degreasing with acetone, rinsing with deionized water, and drying.

-

Immersion: Immerse the coupons in the corrosive medium (e.g., 1M HCl) with and without various concentrations (e.g., 50, 100, 200 ppm) of the synthesized inhibitor.

-

Exposure: Maintain the test for a set period (e.g., 6-24 hours) at a constant temperature.

-

Cleaning & Re-weighing: After the test, remove the coupons, clean them according to ASTM G1 to remove corrosion products, dry, and re-weigh.

-

Calculations:

-

Corrosion Rate (CR) is calculated from the weight loss.

-

Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

4.2 Protocol: Electrochemical Measurements

Electrochemical tests offer rapid evaluation and mechanistic insights.[11][12] A standard three-electrode cell is used, containing the corrosive solution, a carbon steel working electrode (WE), a platinum counter electrode (CE), and a saturated calomel reference electrode (RE).

4.2.1 Potentiodynamic Polarization (PDP)

-

Stabilization: Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).

-

Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 mV/s).

-

Analysis: Plot the resulting current density (log scale) versus potential to generate a Tafel plot. Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). A lower icorr value indicates better corrosion protection. The shift in Ecorr helps identify the inhibitor as anodic, cathodic, or mixed-type.[13]

4.2.2 Electrochemical Impedance Spectroscopy (EIS)

-

Stabilization: Stabilize the system at its OCP as described above.

-

Impedance Scan: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Analysis: Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode formats. The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the blank. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).[13] A higher Rct value signifies greater resistance to corrosion and thus better inhibitor performance.

-

Calculation: Inhibition Efficiency (IE%) = [(Rct_inh - Rct_blank) / Rct_inh] * 100.

4.3 Summary of Expected Performance Data

| Inhibitor Candidate | Concentration (ppm) | IE% (Weight Loss) | icorr (μA/cm²) | Rct (Ω·cm²) | IE% (EIS) |

| Blank (No Inhibitor) | 0 | - | 150.0 | 250 | - |

| NASA-Imidazoline | 100 | > 95% | < 7.5 | > 5000 | > 95% |

| NASA-Half-Amide | 100 | > 90% | < 15.0 | > 2500 | > 90% |

Conclusion

This application note provides a detailed and scientifically grounded framework for the synthesis of novel corrosion inhibitors from neopentylallyl succinic anhydride. By following the outlined protocols, researchers can reliably produce both imidazoline and half-amide/ester derivatives and rigorously evaluate their performance. The causality-driven explanations for each experimental step are intended to empower scientists to not only replicate these procedures but also to adapt and innovate upon them for the development of next-generation corrosion mitigation technologies.

References

-

Electrochemical evaluation of corrosion inhibitors for repairing of highway transportation infrastructures. (n.d.). SPIE Digital Library. Retrieved February 12, 2026, from [Link]

-

Kamal, K., & Singh, A. (2022). A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies. ResearchGate. Retrieved February 12, 2026, from [Link]

-

Abd El-Lateef, H. M., & Tantawy, A. H. (2023). Recent Trends and Progress in Corrosion Inhibitors and Electrochemical Evaluation. MDPI. Retrieved February 12, 2026, from [Link]

-

Martin, R. L. (1985). Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. ASTM International. Retrieved February 12, 2026, from [Link]

- Evaluation of corrosion inhibitors. (n.d.). Uhlig's Corrosion Handbook.

-

Wu, J. C., et al. (1999). Evaluation of the Anti-corrosion Effect of a Succinic Acid Derivative as a Corrosion Inhibitor. Journal of the Chinese Corrosion Engineering Association. Retrieved February 12, 2026, from [Link]

-

Baek, S. Y., et al. (2012). Synthesis and Anti-corrosion Properties of Succinic Acid Alkyl Half-amide Derivatives. Journal of the Korean Oil Chemists' Society. Retrieved February 12, 2026, from [Link]

-

Al-Bonayan, A. M., et al. (2022). Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines. PMC. Retrieved February 12, 2026, from [Link]

- Cheng, P. T. (1996). Imidazolidinone derivatives as corrosion inhibitors. Google Patents.

-

The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution. (2016). ITB Journal of Science. Retrieved February 12, 2026, from [Link]

-

Synthesis and properties of imidazoline corrosion inhibitor for hydraulic support concentrate. (2021). IOP Conference Series: Earth and Environmental Science. Retrieved February 12, 2026, from [Link]

- Karol, T. J. (1992). Corrosion inhibitor for 2-cycle engine oils comprising dodecenyl succinic anhydride-propylene glycol esters. Google Patents.

-

The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution. (2016). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Esterification involves the reaction of maleic anhydride with an alcohol to form an ester. (2024). Zibo Anquan Chemical Co., Ltd. Retrieved February 12, 2026, from [Link]

- Varadaraj, R., et al. (2010). Polyalkyl succinic anhydride derivatives as additives for fouling mitigation in petroleum refinery processes. Google Patents.

-

Fouda, A. S., et al. (2013). Anhydride Derivatives as Corrosion Inhibitors for Carbon Steel in Hydrochloric Acid Solutions. ResearchGate. Retrieved February 12, 2026, from [Link]

-

What are the products of the reaction between maleic anhydride and alcohols? (2025). Blog - Zibo Anquan Chemical Co., Ltd. Retrieved February 12, 2026, from [Link]

-

Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. (n.d.). Broadview Technologies, Inc. Retrieved February 12, 2026, from [Link]

-

Esterification of maleic anhydride with C5-12 aliphatic alcohols. (2000). ResearchGate. Retrieved February 12, 2026, from [Link]

- Process for the preparation of succinic anhydride derivatives. (1990). Google Patents.

-

Graillot, A., et al. (2006). Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. CORE. Retrieved February 12, 2026, from [Link]

Sources

- 1. Recent Trends and Progress in Corrosion Inhibitors and Electrochemical Evaluation [mdpi.com]

- 2. Evaluation of corrosion inhibitors [corrosion-doctors.org]

- 3. researchgate.net [researchgate.net]

- 4. EP0355895B1 - Process for the preparation of succinic anhydride derivatives - Google Patents [patents.google.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Synthesis and properties of imidazoline corrosion inhibitor for hydraulic support concentrate [mtkxjs.com.cn]

- 10. WO1996026189A1 - Imidazolidinone derivatives as corrosion inhibitors - Google Patents [patents.google.com]

- 11. spiedigitallibrary.org [spiedigitallibrary.org]

- 12. dl.astm.org [dl.astm.org]

- 13. researchgate.net [researchgate.net]

Application Note: Hydrolysis of Neopentylallyl Succinic Anhydride to Neopentylallyl Succinic Acid

Abstract & Scope

This Application Note details the optimized protocol for the hydrolysis of Neopentylallyl Succinic Anhydride (NASA) to its corresponding dicarboxylic acid, Neopentylallyl Succinic Acid. While the hydrolysis of linear Alkenyl Succinic Anhydrides (ASA) is a standard industrial process (often unwanted in paper sizing), the neopentyl moiety introduces significant steric hindrance proximal to the succinic ring.

Standard aqueous mixing is insufficient for this derivative. This guide presents a Base-Promoted Saponification followed by Acidification workflow, ensuring >98% conversion. This method is validated for pharmaceutical intermediate synthesis and polymer modification applications where high purity is critical.

Scientific Principles & Mechanism[1][2][3][4]

The Challenge of Steric Hindrance

The hydrolysis of cyclic anhydrides is a nucleophilic acyl substitution. For standard linear ASAs, water is a sufficient nucleophile over time. However, the neopentyl group [

-

Implication: Kinetic data suggests that without a strong nucleophile (

) and thermal energy, the reaction will stall at equilibrium, leading to low yields and residual anhydride contamination.

Reaction Pathway

The process utilizes a strong base (NaOH) to drive the equilibrium irreversibly to the dicarboxylate salt, followed by protonation.

-

Ring Opening (Saponification): The hydroxide ion attacks the carbonyl carbon, opening the ring to form the disodium salt. This step is exothermic and irreversible.

-

Protonation (Acidification): Addition of strong mineral acid (HCl) protonates the carboxylate groups, precipitating the free acid (or allowing extraction into organic solvent).

Figure 1: Reaction pathway for the base-promoted hydrolysis of hindered ASA.

Materials & Equipment

Reagents

| Reagent | Grade | Role |

| Neopentylallyl Succinic Anhydride | >95% Purity | Starting Material |

| Tetrahydrofuran (THF) | HPLC Grade | Co-solvent (miscibility) |

| Sodium Hydroxide (NaOH) | 2.0 M Aqueous | Nucleophile / Base Catalyst |

| Hydrochloric Acid (HCl) | 2.0 M Aqueous | Protonation Agent |

| Ethyl Acetate (EtOAc) | ACS Reagent | Extraction Solvent |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |

Equipment

-

Round-bottom flask (RBF) with reflux condenser.[1]

-

Magnetic stirrer with heating plate.

-

pH Meter (calibrated).

-

Rotary Evaporator.

-

FTIR Spectrometer (for PAT/Validation).

Experimental Protocol

Phase 1: Solubilization & Saponification

Rationale: The anhydride is hydrophobic. A co-solvent (THF) is required to bring the anhydride into contact with the aqueous base.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 10.0 g (approx. 40-50 mmol, depending on exact MW) of Neopentylallyl Succinic Anhydride in 30 mL of THF . Stir until a clear homogeneous solution is obtained.

-

Base Addition: Add 60 mL of 2.0 M NaOH (approx. 3 equivalents).

-

Note: The solution may turn cloudy initially (emulsion) but should clarify as the surfactant-like salt forms.

-

-

Reaction: Heat the mixture to 60°C and stir vigorously (500 RPM) for 2 hours .

-

Critical Control Point: Do not exceed 70°C to prevent potential decarboxylation or side reactions of the allyl group.

-

Phase 2: Acidification & Isolation

Rationale: The product currently exists as a water-soluble disodium salt. We must drop the pH below the pKa of succinic acid (approx. 4.2 and 5.6) to recover the product.

-

Cooling: Remove heat and allow the reaction mixture to cool to room temperature.

-

THF Removal (Optional but Recommended): Briefly use a rotary evaporator to remove the bulk of the THF. This prevents THF from interfering with the phase separation in the next step.

-

Acidification: Place the aqueous residue in an ice bath. Slowly add 2.0 M HCl dropwise while monitoring pH.

-

Target: pH < 2.0.

-

Observation: The Neopentylallyl Succinic Acid will likely oil out or precipitate as a white sticky solid due to the hydrophobic neopentyl tail.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL).

-

Why EtOAc? It is polar enough to dissolve the dicarboxylic acid but immiscible with the acidic water.

-

-

Washing: Wash the combined organic layers with Brine (1 x 30 mL) to remove trapped water/acid.

Phase 3: Purification

-

Drying: Dry the organic phase over anhydrous MgSO₄ for 15 minutes. Filter off the solids.[1]

-

Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 40°C.

-

Final Product: The resulting viscous oil or semi-solid is the target Neopentylallyl Succinic Acid.

-

Yield Expectation: >95%.[1]

-

Process Analytical Technology (PAT) & Validation

To ensure the reaction is complete, you must validate the disappearance of the anhydride ring.

FTIR Spectroscopy (Primary Method)

The most distinct marker of hydrolysis is the shift in Carbonyl (C=O) stretching frequencies.

| Functional Group | Starting Material (Anhydride) | Product (Di-Acid) |

| C=O Stretch | Doublet: 1865 cm⁻¹ (w) & 1785 cm⁻¹ (s) | Single Broad Peak: 1710–1730 cm⁻¹ |

| O-H Stretch | Absent | Broad/Strong: 2500–3300 cm⁻¹ |

| C-O-C (Ring) | Strong band ~1220 cm⁻¹ | Absent |

Workflow Diagram

Figure 2: Operational workflow for the hydrolysis and isolation process.

Troubleshooting & Safety

Troubleshooting

-

Incomplete Reaction: If the FTIR still shows a peak at 1785 cm⁻¹, the steric hindrance of the neopentyl group is preventing attack. Solution: Increase temperature to 75°C or switch solvent to 1,4-Dioxane (allows higher reflux temp).

-

Emulsion Formation: The neopentylallyl group acts as a surfactant tail. If layers do not separate during extraction, add saturated NaCl (Brine) or a small amount of Methanol to break the emulsion.

Safety Considerations

-

Sensitization: Cyclic anhydrides are potent respiratory sensitizers. Weigh the starting material in a fume hood.

-

Exotherm: The neutralization of NaOH with HCl is exothermic. Add acid slowly on ice.

References

-

General Mechanism of Anhydride Hydrolysis

-

ASA Synthesis and Reactivity (Grounding for Neopentylallyl derivatives)

-

Spectroscopic Validation (FTIR)

-

Industrial Context of ASA Hydrolysis

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2004092152A1 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. US6939976B2 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

Troubleshooting & Optimization

Technical Support Center: Improving Hydrolytic Stability of ASA Emulsions in Alkaline Conditions

Welcome to the technical support center for Alkenyl Succinic Anhydride (ASA) emulsions. This guide is designed for researchers, scientists, and drug development professionals who are working with ASA and facing challenges related to its hydrolytic stability, particularly in alkaline environments. Here, we will delve into the fundamental principles of ASA hydrolysis, address frequently asked questions, provide robust troubleshooting protocols, and offer detailed experimental methodologies to help you achieve stable and effective emulsions.

Fundamental Principles: The Challenge of ASA Hydrolysis

Alkenyl Succinic Anhydride (ASA) is a highly reactive sizing agent used to impart hydrophobicity to various substrates, most notably cellulose fibers in the papermaking industry.[1][2][3] Its efficacy stems from the reactive succinic anhydride group, which can form covalent ester bonds with hydroxyl groups on substrates like cellulose.[3][4]

However, this high reactivity is also its primary drawback. In aqueous environments, and especially under neutral to alkaline conditions, the anhydride ring is highly susceptible to hydrolysis, reacting with water to form a dicarboxylic acid, known as hydrolyzed ASA or alkenyl succinic acid (HASA).[2] This hydrolyzed form is ineffective for sizing and can lead to several downstream problems, including the formation of sticky deposits, particularly in the presence of calcium ions.[5][6][7][8]

The rate of hydrolysis is significantly influenced by several factors:

-

pH: The hydrolysis rate increases dramatically in alkaline conditions.[9][10][11]

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.[5][6][9]

-

Emulsion Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of hydrolysis.[1]

-

Water Hardness: The presence of divalent cations like Ca²⁺ can lead to the formation of tacky calcium salts from hydrolyzed ASA, causing deposits and operational issues.[5][6][7]

Understanding and controlling these factors are critical to maintaining a stable and effective ASA emulsion.

Mechanism of ASA Hydrolysis

The diagram below illustrates the nucleophilic attack of a water molecule on one of the carbonyl carbons of the ASA anhydride ring, leading to the opening of the ring and the formation of the corresponding dicarboxylic acid.

Caption: Mechanism of ASA Hydrolysis.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the formulation and use of ASA emulsions.

Q1: Why must ASA emulsions be prepared on-site immediately before use? A: ASA is highly reactive with water, leading to rapid hydrolysis, which diminishes its sizing effectiveness.[12] The shelf-life of a typical ASA-starch emulsion is very short, often cited as being between 20 minutes to less than an hour, to prevent significant hydrolysis before application.[9] Preparing the emulsion just-in-time ensures that the maximum amount of reactive ASA is available to interact with the substrate.[13]

Q2: What is the primary role of cationic starch in an ASA emulsion? A: Cationic starch serves two critical functions. First, it acts as a protective colloid, encapsulating the ASA oil droplets and preventing them from coalescing, thus stabilizing the emulsion.[14][15] Second, its positive charge helps in the retention of the negatively charged ASA droplets onto anionic substrates like cellulose fibers through electrostatic attraction.[14][16]

Q3: My ASA emulsion is showing poor stability even at a neutral pH. What could be the cause? A: While alkaline pH is a primary driver of hydrolysis, other factors can destabilize the emulsion at neutral pH:

-

High Temperature: Elevated temperatures in your process water or during emulsification will accelerate hydrolysis regardless of pH.[5][6]

-

High Shear: While necessary for emulsification, excessive or prolonged high shear can sometimes lead to emulsion breakdown.

-

Water Hardness: High concentrations of divalent cations, especially Ca²⁺, can interact with hydrolyzed ASA to form insoluble, sticky salts that destabilize the system.[6][7]

-

Improper Starch-to-ASA Ratio: An insufficient amount of cationic starch may not provide adequate encapsulation of the ASA droplets, leading to coalescence and instability.[5] Conversely, an excessive amount can alter viscosity and performance. A common starting ratio is between 2:1 to 4:1 (starch:ASA).[17]

Q4: Can I use something other than cationic starch as a stabilizer? A: Yes, while cationic starch is the most common stabilizer, other polymers can be used. Synthetic cationic polymers like polyacrylamides (C-PAM), polyethyleneimine (PEI), or polyvinylamine (APVAm) have been investigated.[5][6][18] In some specialized applications, inorganic particles like bentonite or colloidal silica have also been used to create so-called "particle-stabilized" emulsions.[7] The choice of stabilizer can impact particle size, stability, and cost-efficiency.[19]

Q5: What is the ideal particle size for an ASA emulsion? A: The target particle size is a balance between efficacy and stability. A good ASA emulsion typically has a mean particle size between 0.5 and 5 micrometers (µm), with many processes targeting around 1 µm.[13][19] Smaller particles offer a greater surface area for reaction with the substrate but are also more prone to hydrolysis.[1] Conversely, larger particles are less effective for sizing. Consistent and controllable particle size is a key indicator of a well-run emulsification process.[1]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

| Observed Problem | Potential Root Cause(s) | Recommended Corrective Actions & Explanations |

| Rapid Loss of Sizing Efficiency | 1. High Rate of Hydrolysis: Emulsion is degrading before it can react with the substrate. | - Check & Adjust pH: For the cationic starch solution, lower the pH to <4.0 using adipic or citric acid before emulsification to slow hydrolysis.[20] In the process water, maintain a pH as close to neutral as possible.[9] - Reduce Temperature: Cool the process water and the cooked starch solution before emulsification. - Minimize Emulsion Age: Ensure the emulsion is used immediately after preparation (ideally within 20-30 minutes).[9] |

| Formation of Sticky Deposits | 1. Excessive Hydrolyzed ASA: Hydrolyzed ASA reacts with calcium ions in the water.[5][7] 2. Poor Emulsion Stability: Droplets are coalescing and breaking, releasing free ASA and hydrolyzed ASA. | - Address Hydrolysis: Follow all steps for "Rapid Loss of Sizing Efficiency". - Analyze Water Hardness: If calcium levels are high, consider water treatment options. - Increase Stabilizer Concentration: A higher starch-to-ASA ratio can improve the protective layer around droplets, reducing both hydrolysis and coalescence.[6] - Optimize Emulsification: Ensure the shear rate and time are optimized to achieve a stable particle size without over-shearing. |

| Inconsistent Sizing Results | 1. Variable Emulsion Quality: Inconsistent particle size or stability from batch to batch. 2. Poor Retention: The ASA emulsion is not being effectively retained on the substrate. | - Standardize Emulsification Protocol: Tightly control emulsification time, shear forces, ASA concentration, and temperature.[6][7] - Verify Starch Quality: Ensure consistent quality and preparation of the cationic starch solution. - Enhance Retention: Use cationic retention aids (e.g., PAC, CPAM) to improve the attraction between the cationic emulsion and the anionic substrate.[13] |

| Emulsion Fails to Form (Phase Separation) | 1. Insufficient Shear: The energy input is not enough to break down the ASA oil into fine droplets. 2. Incorrect Component Ratios: Drastic deviation from the optimal starch-to-ASA ratio. | - Increase Shear/Mixing Energy: Check the emulsification equipment (e.g., turbine pump, high-shear mixer) for proper operation and settings.[21] - Verify Formulation: Double-check the weights and concentrations of all components, especially the starch-to-ASA ratio.[5][7] |

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing issues with ASA emulsion stability.

Caption: Troubleshooting Workflow for ASA Emulsion Instability.

Experimental Protocols

Protocol 1: Preparation of a Standard Cationic Starch-Stabilized ASA Emulsion

This protocol describes a lab-scale method for preparing an ASA emulsion using a high-shear mixer.

Materials:

-

Alkenyl Succinic Anhydride (ASA) oil

-

Cationic potato or corn starch

-

Deionized water

-

Adipic or Citric Acid (for pH adjustment)

-

High-shear laboratory mixer (e.g., Silverson, Ultra-Turrax)

-

pH meter

-

Heating mantle and magnetic stirrer

-

Beakers and graduated cylinders

Procedure:

-

Prepare Cationic Starch Solution:

-

Create a 2-4% (w/w) slurry of cationic starch in deionized water.

-

Heat the slurry to 90-95°C with continuous stirring for 30 minutes to cook and fully dissolve the starch granules.

-

Cool the cooked starch solution to the desired emulsification temperature (e.g., 40-50°C).

-

-

Adjust Starch Solution pH:

-

Slowly add a small amount of adipic or citric acid to the cooled starch solution to lower the pH to approximately 4.0.[20] This step is crucial for minimizing hydrolysis during emulsification.

-

-

Emulsification:

-

Place a predetermined volume of the pH-adjusted starch solution into a beaker under the high-shear mixer. The volume should be calculated based on the desired final starch-to-ASA ratio (e.g., 3:1).

-

Start the high-shear mixer at a specified RPM (e.g., 5000-8000 RPM).

-

Slowly add the required amount of ASA oil to the vortex created by the mixer over 30-60 seconds.

-

Continue mixing for a fixed time (e.g., 2-5 minutes) to achieve the desired particle size.

-

-

Quality Control & Use:

-

Immediately after emulsification, take a sample for particle size analysis (e.g., using Dynamic Light Scattering or laser diffraction) to confirm it is within the target range (e.g., < 2 µm).

-

Use the freshly prepared emulsion in your application without delay.

-

Protocol 2: Method for Measuring the Rate of ASA Hydrolysis

This method uses a simple titration to quantify the amount of hydrolyzed ASA over time.

Principle: The hydrolysis of one mole of ASA produces one mole of a dicarboxylic acid (HASA). By titrating the emulsion with a standardized base (e.g., NaOH) to a specific pH endpoint, the amount of acid formed can be measured.

Materials:

-

Freshly prepared ASA emulsion

-

0.02 M standardized Sodium Hydroxide (NaOH) solution

-

pH meter and probe

-

Burette

-

Stir plate and stir bar

-

Stopwatch

Procedure:

-

Initial Sample (T=0):

-

Immediately after preparing the ASA emulsion, take a precise amount (e.g., 20 g) and add it to a beaker with a known amount of deionized water (e.g., 80 g) to create a diluted 0.1% emulsion.[8]

-

Place the beaker on a stir plate and insert the pH probe.

-

-

Titration:

-

Begin titrating with the 0.02 M NaOH solution.

-

Continuously monitor the pH. The goal is to maintain a constant pH (e.g., pH 7 or 9) by adding NaOH as the hydrolysis reaction produces acid.[8]

-

Alternatively, perform a quick titration to a phenolphthalein endpoint to determine the initial acid content.

-

-

Monitor Over Time:

-

Take identical samples from the stock emulsion at regular time intervals (e.g., 10, 20, 30, 60 minutes).

-

For each sample, repeat the titration procedure to determine the amount of NaOH required to reach the same endpoint.

-

-

Calculation:

-

The increase in the volume of NaOH consumed over time is directly proportional to the amount of ASA that has hydrolyzed.

-

Calculate the percentage of hydrolysis at each time point relative to the theoretical total amount of acid that would be present if 100% of the ASA hydrolyzed.

-

References

-

Optimization of ASA Emulsification in Internal Sizing of Paper and Board. (2009). Aalto University. [Link]

-

Hubbe, M. A., et al. (2021). ASA Optimisation - Control of Particle Size, Stability and Hydrolysis. ResearchGate. [Link]

-

Understanding How ASA Sizing Works in Neutral Papermaking Systems. (n.d.). Amazon Web Services. [Link]

-

Bajpai, P. (2021). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Polymers, 13(16), 2769. [Link]

-

Gess, J. M. (2008). Control of particle size, stability and hydrolysis of ASA emulsions. ResearchGate. [Link]

-

Cationic Starch in Wet End. (2018). Steemit. [Link]

-

Singh, S. P., et al. (2010). Optimization of ASA Emulsion and Impact of Filler on ASA Sizing. IPPTA Journal, 22(4), 133-139. [Link]

- Ganea, M., et al. (2010). Study of hydrolysis of acetylsalicylic acid. Journal of Agroalimentary Processes and Technologies, 16(2), 192-195.

-

Improving The Sizing Efficiency Of Asa By Using Hydrophobically Modified And Acid-Hydrolyzed Cationic Starch. (n.d.). Jiulong Chemical. [Link]

-

What are the methods for measuring the rate of aspirin hydrolysis using spectrophotometer? (n.d.). Let's Talk Science. [Link]

-

Hubbe, M. A. (2007). Effect of cationic starch on the emulsification of ASA. ResearchGate. [Link]

-

Gess, J. M. (2008). ASA Optimisation : Control of Particle Size, Stability and Hydrolysis. OPUS. [Link]

- Lindström, T., & Savolainen, A. (1996). The Effect of Emulsion Composition of ASA on Sizing Performance in the Paper Web. Journal of Pulp and Paper Science, 22(1), 281-286.

-

Gess, J. M., & Rende, D. S. (2005). Alkenyl Succinic Anhydride (ASA). TAPPI.org. [Link]

-

Exploring the Effect of Temperature on the Concentration of Salicylic Acid in Acetylsalicylic Acid. (2023). ChemRxiv. [Link]

-

ASA Emulsifiers for the Paper Industry. (n.d.). ProFlow, Inc. [Link]

-

Sýs, M., et al. (2014). Hydrolysis of acetylsalicylic acid by heat and pH treatment. ResearchGate. [Link]

-

Arancibia, C., et al. (2021). Stabilization of the emulsion of Alkenyl Succinic Anhydride (ASA) in water using cellulose nanofibrils. ResearchGate. [Link]

-

Sizing performance and hydrolysis resistance of alkyl oleate succinic anhydrides. (2004). TAPPI.org. [Link]

-

The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60 °C). (2023). Sciforum. [Link]

-

Alkenylsuccinic anhydrides – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60°C): A Spectrophotometric Analysis. (2023). Sciforum. [Link]

- Edinger, M., & Giebl, A. (2018). New findings for interactions and mechanisms in paper sizing with ASA and AKD. PTS-Streicherei-Symposium.

- Pelissari, F. A. (2006). Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy. Newspulpaper, 34-39.

-

A Laboratory Module for Physical Chemistry and Analytical Chemistry: The Kinetics of Aspirin Hydrolysis and Its Quantitation in Pharmaceutical Tablets. (2020). Journal of Chemical Education, 97(10), 3749-3756. [Link]

-

Onah, J. O. (2004). The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. SciSpace. [Link]

-

Successful Trials & Optimization of ASA Sizing. (2008). IPPTA Journal, 20(3), 115-119. [Link]

-

Stabilizing alkenyl succinic anhydride (ASA) emulsions with starch nanocrystals and fluorescent carbon dots. (2020). ResearchGate. [Link]

-

Neves, J., et al. (2007). Influence of wet-end variables on the sizing efficiency of ASA on fine papers produced with Eucalyptus globulus kraft pulps. TAPPI.org. [Link]

-

IA on rate of hydrolysis of aspirin at different temperature, measured using visible spectrophotometer. (2015). SlideShare. [Link]

-

Alkenylsuccinic anhydrides. (n.d.). Wikipedia. [Link]

-